molecular formula C13H19N3O3 B14838357 Tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate

Tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate

Cat. No.: B14838357
M. Wt: 265.31 g/mol
InChI Key: UENLUXYBMGWXTI-UHFFFAOYSA-N
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Description

Tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate is an organic compound used primarily as an intermediate in chemical synthesis. It is known for its role in the preparation of various pharmaceuticals and other organic compounds. The compound’s structure includes a tert-butyl group, an acetyl group, and an aminopyridine moiety, making it a versatile building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate typically involves the reaction of 6-acetyl-5-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction of the nitro group can produce primary amines .

Scientific Research Applications

Tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The aminopyridine moiety can form hydrogen bonds and other interactions with target molecules, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl N-[(6-acetyl-5-aminopyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C13H19N3O3/c1-8(17)11-10(14)5-9(6-15-11)7-16-12(18)19-13(2,3)4/h5-6H,7,14H2,1-4H3,(H,16,18)

InChI Key

UENLUXYBMGWXTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)CNC(=O)OC(C)(C)C)N

Origin of Product

United States

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